molecular formula C11H13NO2 B2370812 (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide CAS No. 866150-30-3

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide

Cat. No.: B2370812
CAS No.: 866150-30-3
M. Wt: 191.23
InChI Key: AODSDUZLHJEBGB-BQYQJAHWSA-N
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Description

Nomenclature and Structural Identity

(E)-N-(Hydroxymethyl)-N-methyl-3-phenyl-2-propenamide is a synthetic organic compound belonging to the cinnamamide family. Its systematic IUPAC name is (E)-N-(hydroxymethyl)-N-methyl-3-phenylprop-2-enamide , reflecting its structural features:

  • A propenamide backbone (CH₂=CH–CO–NH–)
  • N-methyl and N-hydroxymethyl substituents on the amide nitrogen
  • A phenyl group at the C3 position of the propenyl chain

The compound’s molecular formula is C₁₂H₁₃NO₂ , with a molecular weight of 203.24 g/mol . Its stereochemistry is defined by the E (trans) configuration of the double bond in the propenamide moiety, which influences its molecular geometry and intermolecular interactions. Key identifiers include:

  • CAS Registry Number : 1705743-98-1
  • Synonym : (E)-3-Phenyl-N-(hydroxymethyl)-N-methylacrylamide

The structural identity is confirmed via spectroscopic methods:

  • ¹H NMR : Characteristic peaks for the vinyl group (δ 6.3–7.1 ppm), aromatic protons (δ 7.2–7.5 ppm), and N–CH₃/–CH₂OH groups (δ 2.8–3.5 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (1,650 cm⁻¹), N–H (3,300 cm⁻¹), and O–H (3,400 cm⁻¹).

Position Within the Cinnamamide Family

Cinnamamides are derivatives of cinnamic acid (3-phenylprop-2-enoic acid) where the carboxylic acid group is replaced by an amide. This compound distinguishes itself through dual N-alkylation (methyl and hydroxymethyl groups), a rarity among naturally occurring cinnamamides. Comparative analysis with related compounds reveals:

Compound Substituents on Amide Nitrogen Key Structural Features Biological Relevance
Cinnamamide None Basic acrylamide-phenyl structure Antimicrobial, antioxidant
**

Properties

IUPAC Name

(E)-N-(hydroxymethyl)-N-methyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(9-13)11(14)8-7-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODSDUZLHJEBGB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CO)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cinnamoyl Chloride Intermediates

The most common approach for preparing cinnamide derivatives involves the formation of cinnamoyl chloride as a key intermediate, followed by reaction with the appropriate amine.

Method A: Two-Step Synthesis via Cinnamoyl Chloride

This method involves:

  • Chlorination of cinnamic acid using thionyl chloride to form cinnamoyl chloride
  • Reaction of cinnamoyl chloride with N-methylhydroxymethylamine

The process typically follows this reaction scheme:

Trans-cinnamic acid + SOCl₂ → Cinnamoyl chloride + SO₂ + HCl
Cinnamoyl chloride + H₂NCH₂OH(CH₃) → this compound + HCl

Based on similar synthetic procedures outlined in the literature, optimal reaction conditions include maintaining the chlorination step below 5°C using an ice bath, with reaction times of 2-3 hours. The second step typically requires basic conditions to neutralize the generated HCl and facilitate the amidation reaction.

Coupling Reagent Method

Method B: Direct Coupling

An alternative approach involves the direct coupling of cinnamic acid with N-methylhydroxymethylamine using coupling reagents:

Trans-cinnamic acid + H₂NCH₂OH(CH₃) + Coupling agent → this compound

Common coupling reagents include:

  • Dicyclohexylcarbodiimide (DCC)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

This method avoids the need for the potentially hazardous thionyl chloride but may require more careful purification steps.

Detailed Synthetic Procedures

Optimized Synthesis via Cinnamoyl Chloride

Procedure:

  • Preparation of Cinnamoyl Chloride:

    • In a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and cooling bath, place 7.4 g (50 mmol) of trans-cinnamic acid.
    • Add 100 mL of anhydrous dichloromethane under nitrogen atmosphere.
    • Cool the mixture to 0-5°C in an ice bath.
    • Add 7.1 mL (100 mmol) of thionyl chloride dropwise over 30 minutes.
    • Allow the reaction to warm to room temperature and stir for 2-3 hours.
    • Monitor the reaction by thin-layer chromatography.
    • Remove excess thionyl chloride and solvent under reduced pressure to obtain cinnamoyl chloride.
  • Amidation Reaction:

    • In a separate flask, prepare a solution of N-methylhydroxymethylamine (or generate it in situ from paraformaldehyde and methylamine) in dichloromethane.
    • Cool the solution to 0°C.
    • Add cinnamoyl chloride solution dropwise over 30 minutes.
    • Add triethylamine (7.0 mL, 50 mmol) or pyridine as a base to neutralize HCl generated during the reaction.
    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
    • Monitor the reaction progress by thin-layer chromatography.
  • Isolation and Purification:

    • Wash the reaction mixture with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
    • Dry the organic phase over anhydrous sodium sulfate.
    • Remove the solvent under reduced pressure.
    • Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
    • Recrystallize from a suitable solvent if necessary.

This method typically yields this compound with a purity of approximately 95%.

Alternative Direct Coupling Method

Procedure:

  • Preparation of Reaction Mixture:

    • In a 250 mL round-bottomed flask, dissolve 7.4 g (50 mmol) of trans-cinnamic acid in 100 mL of anhydrous dichloromethane or dimethylformamide.
    • Cool the solution to 0°C.
    • Add 10.3 g (50 mmol) of DCC or 9.6 g (50 mmol) of EDC and 6.8 g (50 mmol) of hydroxybenzotriazole (HOBt).
    • Stir for 30 minutes to activate the carboxylic acid.
  • Coupling Reaction:

    • Add N-methylhydroxymethylamine (prepared from formaldehyde and methylamine) solution dropwise.
    • Add 7.0 mL (50 mmol) of triethylamine.
    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  • Isolation and Purification:

    • If DCC was used, filter off the precipitated dicyclohexylurea.
    • Wash the filtrate with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
    • Dry the organic phase over anhydrous sodium sulfate.
    • Remove the solvent under reduced pressure.
    • Purify the crude product by column chromatography.

Synthesis from N-Methyl Cinnamide

An alternative approach involves the preparation of N-methyl cinnamide followed by hydroxymethylation:

  • Preparation of N-methyl cinnamide:

    • React cinnamoyl chloride with methylamine to form N-methyl cinnamide.
  • Hydroxymethylation:

    • React N-methyl cinnamide with formaldehyde under basic conditions to introduce the hydroxymethyl group.

This method may be preferred when starting materials or intermediates are readily available.

Mannich Reaction Approach

The preparation of this compound could potentially be achieved through a modified Mannich reaction, similar to methods described for other amide compounds:

  • React cinnamic acid with a base to form the corresponding salt.
  • Treat with paraformaldehyde and methylamine in a suitable solvent.
  • The reaction proceeds through an imine intermediate, followed by nucleophilic addition.

This approach has been demonstrated to be effective for similar N-hydroxymethyl amide syntheses, though reaction conditions would need to be optimized for this specific target compound.

Reaction Parameters and Optimization

Solvent Effects

The choice of solvent significantly impacts reaction yields and product purity. Common solvent systems include:

Solvent Advantages Disadvantages
Dichloromethane Good solubility, easy workup Environmental concerns
Tetrahydrofuran Good solubility, moderate polarity Peroxide formation concerns
Dimethylformamide Excellent solubility, high boiling point Difficult removal, water absorption
Toluene Good for azeotropic water removal Lower solubility for polar reagents
Ethanol Environmentally friendly May cause side reactions

Temperature and Reaction Time

Optimization of temperature and reaction time is critical for maximizing yield while minimizing side reactions:

  • Chlorination step : Typically performed at 0-5°C initially, then warmed to room temperature (20-25°C).
  • Amidation reaction : Often starts at 0-5°C and proceeds at room temperature for 4-24 hours depending on reactivity.
  • Hydroxymethylation : Generally conducted at 20-30°C for 1-48 hours.

Catalyst Considerations

Various catalysts can enhance reaction efficiency:

  • 4-Dimethylaminopyridine (DMAP) : Effective catalyst for amidation reactions, typically used at 5-10 mol%.
  • N-methylmorpholine : Can serve as both base and catalyst in amidation reactions.
  • Pyridine : Acts as both solvent and base in some procedures.

Purification and Characterization

Purification Techniques

Effective purification of this compound typically involves:

  • Column Chromatography : Using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane gradients).
  • Recrystallization : From appropriate solvent systems such as ethyl acetate/hexane or methanol/water.
  • Washing Procedures : Acid-base extractions to remove unreacted starting materials and byproducts.

Analytical Characterization

Characterization of the final product typically includes:

  • Melting Point : Expected range based on literature for similar compounds.
  • NMR Spectroscopy : Key signals include:

    • ¹H NMR: Olefinic protons (δ ~7.5 and ~6.5 ppm, J ≈ 16 Hz, characteristic of trans configuration)
    • N-methyl group (~3.0 ppm)
    • Hydroxymethyl group (~4.5-5.0 ppm)
    • Aromatic protons (~7.2-7.6 ppm)
  • FTIR Spectroscopy : Characteristic bands at:

    • ~1650-1680 cm⁻¹ (C=O stretching)
    • ~3300-3400 cm⁻¹ (O-H stretching)
    • ~1620-1640 cm⁻¹ (C=C stretching)
  • Mass Spectrometry : Expected molecular ion peak at m/z 191.

Synthetic Challenges and Solutions

Several challenges may arise during the synthesis of this compound:

  • Hydroxymethyl Group Stability : The N-hydroxymethyl group can be unstable under certain conditions, potentially undergoing elimination or forming oligomers.

    • Solution : Carefully control reaction pH and temperature; avoid strongly acidic conditions.
  • E/Z Isomerization : While the trans (E) configuration is generally favored for cinnamic acid derivatives, isomerization can occur.

    • Solution : Monitor reaction conditions to preserve the E configuration; purify using techniques that can separate isomers if necessary.
  • Side Reactions : Formation of bis-hydroxymethylated products or O-alkylation instead of N-alkylation.

    • Solution : Optimize reagent stoichiometry and reaction conditions; careful temperature control.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The carbonyl group in the propenamide backbone can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major products include (E)-N-(formyl)-N-methyl-3-phenyl-2-propenamide or (E)-N-(carboxyl)-N-methyl-3-phenyl-2-propenamide.

    Reduction: The major product is (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenol.

    Substitution: The major products depend on the substituent introduced, such as (E)-N-(hydroxymethyl)-N-methyl-3-(bromophenyl)-2-propenamide.

Scientific Research Applications

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and for its biological activity.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Propenamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Comparison of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide with Selected Propenamides
Compound Name Substituents on N/Phenyl Rings Key Properties Biological Activity
This compound N-(hydroxymethyl, methyl); phenyl High polarity due to -CH2OH group Hypothetical: Enhanced solubility, potential CNS activity
(E)-N-(4-Hydroxyphenyl)-3-phenylprop-2-enamide N-(4-hydroxyphenyl); phenyl Polar -OH group Antioxidant properties
N-(4-Methoxyphenyl)-3-phenylprop-2-enamide N-(4-methoxyphenyl); phenyl Lipophilic -OCH3 group Anti-inflammatory effects
(E)-N-(4-Chlorophenyl)-3-phenylprop-2-enamide N-(4-chlorophenyl); phenyl Electrophilic -Cl group Antimicrobial activity
N-(4-Ethoxyphenyl)-3-(4-isopropylphenyl)prop-2-enamide N-(4-ethoxyphenyl); 4-isopropylphenyl Bulky isopropyl group Improved metabolic stability
Key Observations:
  • N-Methyl vs. N-Aryl : The N-methyl group reduces steric hindrance compared to bulkier N-aryl substituents (e.g., 4-ethoxyphenyl), which may influence binding to hydrophobic enzyme pockets .
  • Double Bond Configuration : The (E)-configuration, common in active analogues, stabilizes the conjugated system, facilitating interactions with biological targets like kinases or inflammatory mediators .

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Pharmacological Parameters
Property Target Compound (E)-N-(4-Hydroxyphenyl) Analogue N-(4-Methoxyphenyl) Analogue
LogP ~1.2 (predicted) 1.8 2.5
Aqueous Solubility High (due to -CH2OH) Moderate Low
Hydrogen-Bond Acceptors 3 3 3
Biological Target Affinity Hypothetical: COX-2 inhibition Tyrosinase inhibition NF-κB pathway modulation
Mechanistic Insights:
  • Anti-inflammatory Potential: The hydroxymethyl group may mimic polar residues in COX-2 active sites, similar to methoxy-substituted analogues that inhibit prostaglandin synthesis .

Biological Activity

(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide, also known as a derivative of N-hydroxy-3-phenyl-2-propenamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its role as a pharmaceutical intermediate and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a propenamide backbone with a hydroxymethyl and methyl group attached to the nitrogen atom, along with a phenyl group. Its structural formula can be represented as follows:

C12H13N1O1\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{1}

Target Enzymes

Research indicates that this compound may interact with serine hydroxymethyl transferase , an enzyme involved in one-carbon metabolism. This interaction could potentially alter cellular metabolic pathways, influencing various biochemical processes within the cell.

Histone Deacetylase Inhibition

A related class of compounds, N-hydroxy-3-phenyl-2-propenamides, has been shown to act as potent inhibitors of human histone deacetylases (HDACs). These compounds exhibit IC(50) values less than 400 nM in enzyme assays, demonstrating significant inhibitory activity. The ability to inhibit HDACs suggests a potential role in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

Antiproliferative Effects : Studies have revealed that derivatives of this compound can induce antiproliferative effects in various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against human carcinoma cell lines, with varying degrees of potency .

Topoisomerase Inhibition : Some related compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition may contribute to their anticancer properties by preventing DNA unwinding and replication .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Histone Deacetylase Inhibition :
    • Study : A series of N-hydroxy derivatives were tested for HDAC inhibition.
    • Findings : Compounds demonstrated significant inhibition with IC(50) values < 400 nM, leading to reduced cell viability in cancer cell lines .
  • Antiproliferative Activity :
    • Study : Investigated the antiproliferative effects of benzopsoralens carrying hydroxymethyl groups.
    • Findings : Compounds exhibited marked antiproliferative effects by inhibiting topoisomerase II, suggesting potential use in photochemotherapy .
  • Structure-Activity Relationship (SAR) :
    • Study : Analysis of various derivatives to determine their biological activity.
    • Findings : Substituents on the phenyl ring significantly influenced both anti-inflammatory and anticancer activities, highlighting the importance of chemical modifications in enhancing efficacy .

Summary Table of Biological Activities

CompoundBiological ActivityIC(50) ValuesMechanism
This compoundHDAC Inhibition< 400 nMEnzyme Inhibition
Benzopsoralen DerivativesAntiproliferativeVariableTopoisomerase II Inhibition
N-Hydroxy CompoundsAnticancer< 750 nMCell Cycle Arrest

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and hydroxymethyl group resonance (δ 4.2–4.5 ppm) .
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and hydroxymethyl O–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from (Z)-isomers .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline form, critical for structure-activity relationship (SAR) studies .

How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The hydroxymethyl (–CH₂OH) group enhances electrophilicity at the adjacent carbonyl carbon, enabling nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the N-methyl group can reduce reactivity. Methodological considerations include:

  • Protection/Deprotection Strategies : Temporarily converting –CH₂OH to a silyl ether (e.g., TBSCl) to prevent undesired side reactions during functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, improving substitution efficiency .
    Controlled pH (neutral to mildly acidic) minimizes hydrolysis of the hydroxymethyl moiety during reactions .

What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variability : Impurities ≥5% (e.g., (Z)-isomers) can skew assays. Orthogonal purification (HPLC followed by recrystallization) ensures >98% purity .
  • Assay Conditions : Differences in cell lines (eukaryotic vs. prokaryotic) or enzyme isoforms (e.g., kinase selectivity panels) require standardized protocols .
  • Metabolic Stability : Pre-incubation with liver microsomes identifies false negatives due to rapid degradation .
    Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms target binding .

How can regioselectivity be controlled during functionalization of the propenamide backbone?

Advanced
Regioselective modification hinges on:

  • Catalytic Systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively target the phenyl ring over the alkenyl group. Ligand choice (e.g., PPh₃ vs. XPhos) tunes reactivity .
  • Electronic Effects : Electron-withdrawing substituents on the phenyl ring direct electrophilic attacks to the para position, while steric bulk at the ortho position favors meta functionalization .
  • Temperature Gradients : Lower temperatures (–20°C) favor kinetic control in radical-mediated alkylation, avoiding thermodynamic byproducts .

What computational methods are used to predict the compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability based on logP values (~2.5) and polar surface area (<90 Ų) .
  • Density Functional Theory (DFT) : Predicts metabolic hotspots (e.g., hydroxymethyl oxidation) using HOMO/LUMO energy gaps .
  • Machine Learning (ML) : QSAR models trained on PubChem datasets estimate toxicity (e.g., Ames test outcomes) and CYP450 inhibition .

How does the compound’s stereochemistry impact its interaction with biological targets?

Advanced
The (E)-configuration positions the hydroxymethyl and phenyl groups on opposite sides of the double bond, creating a planar geometry that fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Key methodological insights:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models reveal (E)-isomer binding affinities 2–3× higher than (Z)-isomers due to reduced steric clash .
  • Mutagenesis Assays : Substituting residues in target proteins (e.g., Tyr→Ala in acetylcholinesterase) validates hydrogen bonding with the hydroxymethyl group .

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